Sclaral (sclareolide lactol)
Description
Sclaral, chemically designated as 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan-2-ol (CAS: 52811-62-8, molecular formula: C₁₅H₂₈O₂), is a lactol derivative synthesized from (+)-sclareolide . Sclareolide, a labdane-type diterpene lactone isolated from Salvia sclarea, is renowned for its fragrance and biomedical applications, including anticancer and antiviral properties . Sclaral is formed via the reduction of sclareolide using diisobutylaluminum hydride (DIBAL-H), yielding a mixture of lactol and aldehyde forms (3.7:1 ratio) . Its trans-decalin core and lactol functionality contribute to its chemical versatility, enabling further functionalization for pharmaceutical and industrial applications .
Properties
CAS No. |
103476-92-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol |
InChI |
InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3 |
InChI Key |
UZSSRRVZGDVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sclaral can be synthesized from sclareol through an oxidation process . The oxidation of sclareol to sclaral involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, sclaral is produced through biotransformation using microbial strains . For example, the strain Filobasidium magnum JD1025 has been shown to effectively convert sclareol to sclaral with a high conversion rate . The process involves fermentation in a baffled flask with specific co-solvents and nitrogen sources to optimize yield .
Chemical Reactions Analysis
Types of Reactions
Sclaral undergoes various chemical reactions, including:
Reduction: Reduction of sclaral can yield compounds like 2α-hydroxysclareolide.
Substitution: Sclaral can participate in nucleophilic substitution reactions to form conjugates with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are used for reduction reactions.
Substitution: Titanium tetrachloride is often used as a catalyst in nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-oxosclareolide, 3β-hydroxysclareolide.
Reduction: 2α-hydroxysclareolide.
Substitution: Sclareolide-indole conjugates.
Scientific Research Applications
Sclaral has a wide range of applications in scientific research:
Mechanism of Action
Sclaral exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the expression of specific proteins involved in cell survival.
Anti-inflammatory Activity: Inhibits inflammatory cytokines and enhances antioxidant enzyme activity.
Antiviral Activity: Blocks viral fusion processes, thereby inhibiting the entry of viruses into host cells.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Features of Sclaral vs. Selected Lactols
Key Insights :
- Sclaral ’s trans-decalin core distinguishes it from polycyclic (e.g., Galaxolidone Lactol) and carbohydrate-derived lactols. This rigid structure enhances thermal stability compared to sugar lactols, which are prone to ring-opening reactions .
- Unlike withanolides, which feature steroidal frameworks, Sclaral’s labdane skeleton offers distinct stereoelectronic properties, influencing its interactions in biological systems .
Key Insights :
- Sclaral’s synthesis is highly efficient (93% yield) but requires careful purification to isolate the lactol from its aldehyde form .
- Enzymatic lactol synthesis faces challenges in catalyst recovery and stability, limiting scalability .
Antimicrobial Activity :
- Sclaral derivatives, such as 1,3,4-oxadiazole conjugates, exhibit antibacterial activity against Xanthomonas oryzae (MIC: 8–32 μg/mL), comparable to commercial agents like bismerthiazol .
- Sugar lactols show moderate antimicrobial effects but are less potent than Sclaral-derived compounds .
Pharmaceutical Potential :
- Sclaral’s parent compound, sclareolide, demonstrates antitumor activity by modulating TRPV4 channels, a property shared with structurally distinct lactols like withanolides .
- Lactol instability (e.g., enzymatic product 3) often necessitates immediate derivatization, whereas Sclaral’s semi-rigid structure enhances shelf-life .
Fragrance Industry :
- Sclaral is used in perfumes and cosmetics due to its woody, amber-like scent, similar to Galaxolidone Lactol .
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